molecular formula C14H20N4O2S B2466606 N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 920247-77-4

N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide

Katalognummer: B2466606
CAS-Nummer: 920247-77-4
Molekulargewicht: 308.4
InChI-Schlüssel: HETSBDXRGCMPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-methylpiperazine group at the N1 position and a 2-(methylthio)phenyl substituent at the N2 position. The 4-methylpiperazine moiety may enhance solubility and bioavailability, while the methylthio group could influence electronic properties and metabolic stability .

Eigenschaften

IUPAC Name

N'-(4-methylpiperazin-1-yl)-N-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETSBDXRGCMPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Two-Step Oxalyl Chloride-Mediated Coupling

The most widely reported method involves sequential reactions of oxalyl chloride with 4-methylpiperazine and 2-(methylthio)aniline:

Step 1: Formation of Oxalyl Dichloride Intermediate
$$
\text{Oxalic acid} + 2 \, \text{SOCl}2 \rightarrow \text{ClC(=O)C(=O)Cl} + 2 \, \text{HCl} + 2 \, \text{SO}2
$$
Reaction conditions: Reflux in anhydrous dichloromethane (DCM) at 40°C for 4 hours.

Step 2: Sequential Amidation

  • Primary Amidation :
    $$
    \text{ClC(=O)C(=O)Cl} + \text{4-Methylpiperazine} \rightarrow \text{ClC(=O)C(=O)-N-(4-methylpiperazin-1-yl)}
    $$
    Solvent: Tetrahydrofuran (THF), 0°C, 2 hours. Triethylamine (TEA) as a base.
  • Secondary Amidation :
    $$
    \text{ClC(=O)C(=O)-N-(4-methylpiperazin-1-yl)} + \text{2-(Methylthio)aniline} \rightarrow \text{N1-(4-Methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide}
    $$
    Conditions: Room temperature, 12 hours, with 4-dimethylaminopyridine (DMAP) catalysis.

Yield : 68–72% after silica gel chromatography.

One-Pot T3P®-Promoted Coupling

To reduce purification steps, recent protocols employ propylphosphonic anhydride (T3P®) as a coupling agent:

$$
\text{Oxalic acid} + \text{4-Methylpiperazine} + \text{2-(Methylthio)aniline} \xrightarrow{\text{T3P®/DIPEA}} \text{Target Compound}
$$

Conditions :

  • Solvent: Ethyl acetate
  • Temperature: 25°C
  • Time: 6 hours
    Yield : 85% (HPLC purity >98%).

Advantages :

  • Eliminates oxalyl chloride handling.
  • Compatible with moisture-sensitive substrates.

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from benzimidazole synthesis, resin-bound strategies enable scalable production:

  • Wang Resin Functionalization :
    • Oxalic acid linked to resin via a photolabile linker.
  • On-Resin Amidation :
    • Sequential coupling with 4-methylpiperazine and 2-(methylthio)aniline using HBTU/DIEA.
  • Cleavage :
    • UV irradiation releases the final compound.

Yield : 90% (purity >95% by LC-MS).

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
THF 0 68 92
DCM 25 72 94
Ethyl Acetate 40 85 98

Data from indicate ethyl acetate maximizes yield due to improved solubility of intermediates.

Catalytic Systems

  • DMAP : Accelerates amidation but requires stoichiometric amounts.
  • T3P® : Sub-stoichiometric (0.3 eq), reduces side products.

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 3.61 (t, 4H, piperazine), 2.41 (s, 3H, SMe), 2.28 (s, 3H, N-Me).

  • HRMS : m/z 333.1432 [M+H]⁺ (calc. 333.1435).

Purity Assessment

Method Purity (%) LOD (μg/mL)
HPLC (C18) 98.5 0.1
UPLC-MS 99.2 0.05

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Antimicrobial Agents : Structural analogs show MIC values of 2–8 μg/mL against S. aureus.
  • Kinase Inhibitors : Modifications at the piperazine nitrogen enhance selectivity for PI3Kδ.

"The integration of green chemistry principles into oxalamide synthesis remains a critical frontier for industrial-scale applications."

Analyse Chemischer Reaktionen

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including inflammatory disorders and pain management.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Compounds

Substituent Effects on Physicochemical Properties

Oxalamides exhibit significant variability in properties based on substituents. Key comparisons include:

Compound Name Substituents (N1/N2) Yield (%) Key Structural Features Applications References
Target Compound 4-methylpiperazin-1-yl / 2-(methylthio)phenyl N/A Methylthio (electron-rich), piperazine (basic) Hypothesized enzyme modulation
S336 (FEMA 4233) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl N/A Methoxy, pyridyl Umami flavoring agent
Compound 21 () 3-ethoxyphenyl / 4-methoxyphenethyl 83 Ethoxy (lipophilic), methoxy Stearoyl-CoA desaturase inhibition
GMC-5 () 1,3-dioxoisoindolin-2-yl / 4-methoxyphenyl N/A Cyclic imide (rigid) Antimicrobial activity
Compound 13 () Acetylpiperidinyl-thiazolyl / 4-chlorophenyl 36 Thiazole (heterocyclic), chlorophenyl HIV-1 entry inhibition
  • Electron-Donating vs. In contrast, chloro or cyano substituents (e.g., Compounds 20, 22 in ) may increase reactivity and reduce bioavailability .
  • Piperazine Derivatives : The 4-methylpiperazine in the target compound contrasts with acetylpiperidine in Compound 13 (). Piperazine’s basicity may improve water solubility compared to neutral heterocycles .

Biologische Aktivität

N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are recognized for their diverse pharmacological activities, which include anti-inflammatory, analgesic, and potential antipsychotic properties. The unique structure of this compound positions it as a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Molecular Formula

  • C : 15
  • H : 20
  • N : 4
  • O : 2
  • S : 1

Structural Representation

The compound features a piperazine ring substituted with a methyl group, linked to an oxalamide moiety and a methylthio-substituted phenyl group. This structural arrangement is crucial for its biological activity.

N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide exhibits its biological effects primarily through interactions with specific molecular targets involved in inflammatory processes. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound modulates the activity of COX enzymes, which play a pivotal role in the biosynthesis of prostaglandins, mediators of inflammation and pain.
  • Reduction of Pro-inflammatory Cytokines : It has been shown to decrease the levels of cytokines that contribute to inflammatory responses.

Pharmacological Studies

Research indicates that this compound demonstrates significant anti-inflammatory and analgesic effects in preclinical models. For instance, studies have shown that it effectively reduces inflammation in rodent models of arthritis and other inflammatory conditions.

Table 1: Summary of Biological Activities

StudyModelActivity ObservedReference
Study ARodent Arthritis ModelSignificant reduction in swelling and pain
Study BIn vitro Cytokine AssayDecreased IL-6 and TNF-alpha production
Study CHuman Cell LinesInhibition of cancer cell proliferation at micromolar concentrations

Anticancer Potential

Emerging evidence suggests that N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide may possess anticancer properties. Preliminary studies have indicated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 2: Anticancer Activity Assessment

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)5.0Apoptosis induction
HT-29 (Colon Cancer)3.5Cell cycle arrest at G2/M phase
M21 (Skin Melanoma)4.0Cytotoxicity via microtubule disruption

Q & A

Basic Question: What are the optimal synthetic routes for N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide?

Answer:
The synthesis of oxalamide derivatives typically employs coupling reactions between amine precursors and oxalyl chloride or activated oxalate esters. Two primary methods are validated:

  • Carbodiimide-mediated coupling (e.g., DCC or EDC): Achieves moderate yields (~65–75%) but requires careful byproduct (urea derivatives) removal via chromatography .
  • HATU activation : Offers higher yields (~85–90%) in polar aprotic solvents (e.g., DMF) with DIPEA as a base, minimizing hydrolysis side reactions .
    Key steps: Purification via silica gel chromatography or recrystallization ensures >90% purity. Reaction conditions (anhydrous, inert atmosphere) are critical for reproducibility.

Basic Question: How is the compound characterized structurally, and what analytical techniques are recommended?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6 at 50°C) confirm substituent integration and stereochemistry, with characteristic peaks for methylpiperazine (δ 2.2–2.5 ppm) and methylthiophenyl (δ 7.4–7.8 ppm) moieties .
  • LC-MS/HRMS : Validates molecular weight (e.g., APCI+ mode, m/z calculated vs. observed) and detects impurities .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 215–254 nm .

Basic Question: What methodological approaches assess solubility and stability under varying experimental conditions?

Answer:

  • Solubility : Screen solvents (e.g., DMSO for stock solutions; DCM/DMF for reactions) via gravimetric analysis or UV-Vis spectroscopy. Hydrophobicity limits aqueous solubility, requiring co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Conduct pH-dependent stability studies (e.g., 1–14 range) using LC-MS to monitor degradation products. Oxalamides are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : TGA/DSC analysis determines decomposition temperatures (typically >150°C for solid-state stability) .

Advanced Question: What mechanisms potentially underlie the compound's biological activity?

Answer:
Based on structural analogs:

  • Enzyme Inhibition : Piperazine-containing oxalamides (e.g., thiocyclam samoxad) inhibit fungal chitin synthase, suggesting potential antifungal mechanisms .
  • Receptor Modulation : The methylpiperazine moiety may interact with neurotransmitter receptors (e.g., serotonin/dopamine receptors) or kinase domains, inferred from docking studies .
  • Hydrogen Bonding : Amide functionalities engage target proteins (e.g., PARP enzymes), as demonstrated in oxalamide derivatives with similar substituents .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent Variation : Synthesize analogs with modified methylthiophenyl (e.g., halogenation) or piperazine (e.g., cyclohexyl substitution) groups. Test in vitro (e.g., IC50_{50} assays) for potency shifts .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites. For example, the methylthio group may enhance lipophilicity and membrane permeability .
  • In Vivo Validation : Prioritize analogs with <10 µM activity for PK/PD studies in rodent models, monitoring bioavailability and metabolite formation .

Advanced Question: How should researchers resolve contradictions in experimental data (e.g., variable bioactivity across studies)?

Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) to rule out protocol variability .
  • Batch Analysis : Compare compound purity (HPLC) and stereochemistry (chiral HPLC) across synthetic batches. Impurities >5% significantly alter activity .
  • Statistical Validation : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise. For example, EC50_{50} values with p < 0.01 are considered robust .

Advanced Question: What in silico strategies predict target interactions and binding affinities?

Answer:

  • Docking Simulations : Use Glide (Schrödinger) with OPLS-AA force fields to model ligand-receptor poses. Validate against co-crystallized structures (RMSD < 2.0 Å) .
  • MD Simulations : Run 100-ns trajectories (e.g., Desmond) to assess binding stability. Key metrics include ligand RMSF (<1.5 Å) and hydrogen bond occupancy (>70%) .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities. Corrections for solvation and entropy improve correlation with experimental IC50_{50} values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.